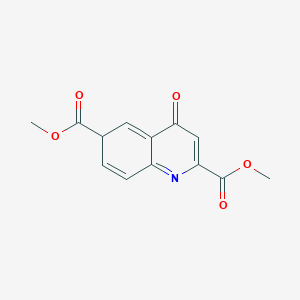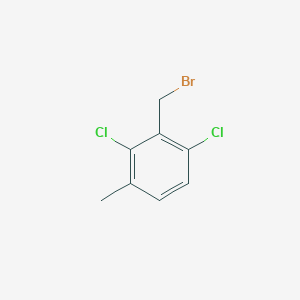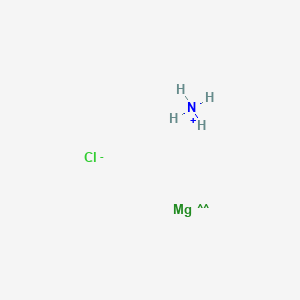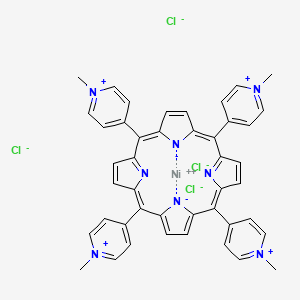
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is used extensively in scientific research due to its unique properties and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of nickel salts with meso-tetra(n-methyl-4-pyridyl) porphine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade solvents and reagents, and the process is optimized for higher yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of nickel.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation states.
Substitution: It can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield nickel(III) or nickel(IV) porphyrins, while reduction typically results in nickel(I) or nickel(0) porphyrins .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is used as a catalyst in various organic reactions. Its ability to stabilize different oxidation states of nickel makes it valuable in redox reactions .
Biology: The compound is used to study the structure and function of metalloproteins. Its structural similarity to natural heme groups allows researchers to use it as a model compound in biochemical studies .
Medicine: In medicine, it is explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to kill cancer cells .
Industry: Industrially, it is used in the development of sensors and as a component in materials science for creating advanced materials with specific electronic properties .
Wirkmechanismus
The mechanism by which Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The nickel center can interact with molecular targets such as DNA or proteins, influencing their structure and function. This interaction is crucial in applications like photodynamic therapy, where the compound generates reactive oxygen species upon light activation .
Vergleich Mit ähnlichen Verbindungen
meso-Tetra(n-methyl-4-pyridyl) porphine tetrachloride (without nickel): This compound lacks the nickel center but shares similar structural properties.
Zinc meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Similar in structure but contains zinc instead of nickel.
Cobalt meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride: Contains cobalt, offering different redox properties.
Uniqueness: Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific redox properties and ability to stabilize multiple oxidation states of nickel. This makes it particularly valuable in catalysis and redox chemistry .
Eigenschaften
Molekularformel |
C44H36Cl4N8Ni |
|---|---|
Molekulargewicht |
877.3 g/mol |
IUPAC-Name |
nickel(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI-Schlüssel |
CQUHWRBMJWUPID-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


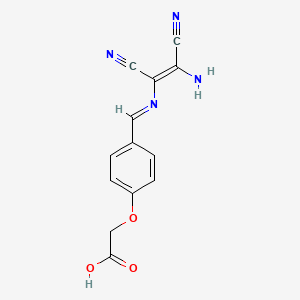
![5-[(2S,6S,7E,9E)-13-(3-Furyl)-2,6,10-trimethyl-7,9-tridecadienylidene]-4-hydroxy-3-methylfuran-2(5H)-one](/img/structure/B12339742.png)
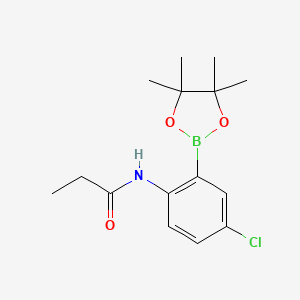
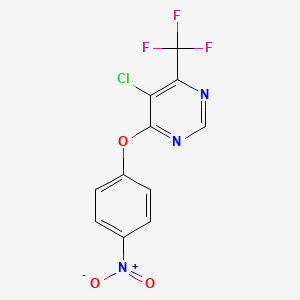

![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)

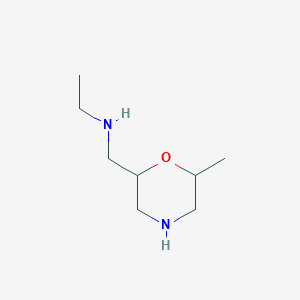
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)
